molecular formula C15H30O7 B1673976 Tert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate CAS No. 518044-32-1

Tert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate

Cat. No. B1673976
Key on ui cas rn: 518044-32-1
M. Wt: 322.39 g/mol
InChI Key: FJRDXEGYAVAMLB-UHFFFAOYSA-N
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Patent
US06716821B2

Procedure details

To 300 mL of anhydrous THF was added 80 mg (0.0025 mol) of sodium metal and 128 mL of tetraethylene glycol 4a (0.94 mol) with stirring (Seitz and Kunz, J. Org. Chem., 62:813-826 (1997)). After the sodium had completely dissolved, tert-butyl acrylate (24 mL, 0.33 mol) was added. The solution was stirred for 20 hrs at room temperature and neutralized with 8 mL of 1.0 M HCl. The solvent was removed in vacuo and the residue was suspended in brine (250 mL) and extracted with ethyl acetate (3×125 mL). The combined organic layers were washed with brine (100 mL) then water (100 mL), dried over sodium sulfate, and the solvent was removed. The resulting colorless oil was dried under vacuum to give 77.13 g (73% yield) of product 9a (FIG. 7). 1H NMR: 1.40 (s, 9H), 2.49 (t, 2H, J=6.4 Hz), 3.59-3.73 (m, 18H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
128 mL
Type
reactant
Reaction Step Four
Quantity
80 mg
Type
catalyst
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Yield
73%

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:13])[CH2:2][O:3][CH2:4][CH2:5][O:6][CH2:7][CH2:8][O:9][CH2:10][CH2:11][OH:12].[Na].[C:15]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])(=[O:18])[CH:16]=[CH2:17].Cl>[Na].C1COCC1>[C:20]([O:19][C:15](=[O:18])[CH2:16][CH2:17][O:12][CH2:11][CH2:10][O:9][CH2:8][CH2:7][O:6][CH2:5][CH2:4][O:3][CH2:2][CH2:1][OH:13])([CH3:23])([CH3:22])[CH3:21] |^1:13,24|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
24 mL
Type
reactant
Smiles
C(C=C)(=O)OC(C)(C)C
Step Three
Name
Quantity
8 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
128 mL
Type
reactant
Smiles
C(COCCOCCOCCO)O
Name
Quantity
80 mg
Type
catalyst
Smiles
[Na]
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
with stirring (Seitz and Kunz, J. Org. Chem., 62:813-826 (1997))
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×125 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
water (100 mL), dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
The resulting colorless oil was dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(CCOCCOCCOCCOCCO)=O
Measurements
Type Value Analysis
AMOUNT: MASS 77.13 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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